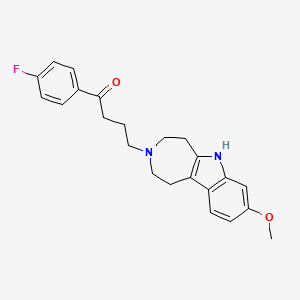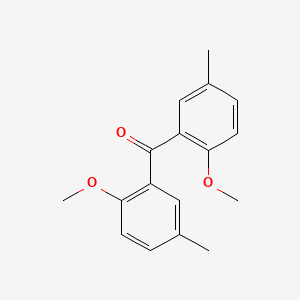
Benzophenone, 2,2'-dimethoxy-5,5'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- is a chemical compound known for its unique structural properties and applications. It is a derivative of benzophenone, characterized by the presence of two methoxy groups and two methyl groups attached to the benzene rings. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with resorcinol monomethyl ether in the presence of zinc chloride and phosphorous oxychloride at temperatures around 70-75°C . Another method involves the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized. The use of advanced catalytic systems and controlled reaction environments helps in achieving high efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like iron or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies involving UV absorption and photoprotection due to its ability to absorb ultraviolet light.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of UV-protective coatings, plastics, and other materials.
Wirkmechanismus
The mechanism by which Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- exerts its effects involves the absorption of UV light, leading to the formation of excited states. These excited states can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved are primarily related to its ability to interact with and stabilize free radicals, thereby preventing photodegradation of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone-9:
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: A closely related compound with similar structural features.
Uniqueness
Benzophenone, 2,2’-dimethoxy-5,5’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring UV absorption and photostability.
Eigenschaften
CAS-Nummer |
32229-36-0 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
bis(2-methoxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-11-5-7-15(19-3)13(9-11)17(18)14-10-12(2)6-8-16(14)20-4/h5-10H,1-4H3 |
InChI-Schlüssel |
HLHGYRZGESXZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)

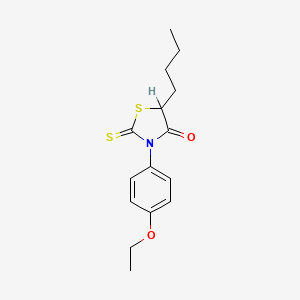
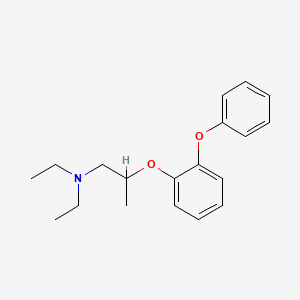
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
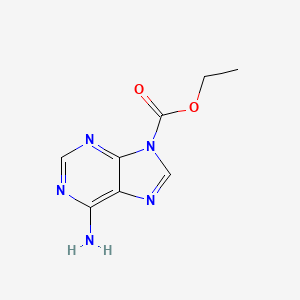
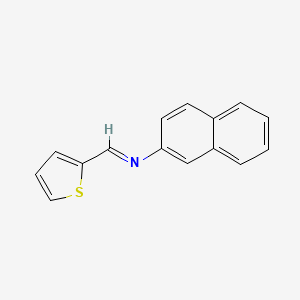

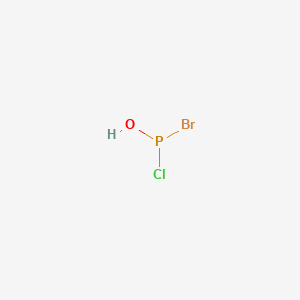
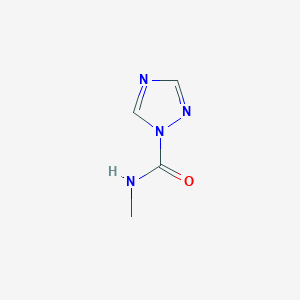
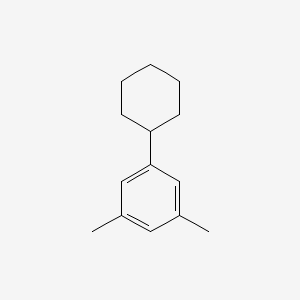
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

